Product packaging for SGC2085 hydrochloride(Cat. No.:CAS No. 1821908-49-9)

SGC2085 hydrochloride

Cat. No.: B593814
CAS No.: 1821908-49-9
M. Wt: 348.9 g/mol
InChI Key: OQGSBQJSJRLNQH-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Protein Arginine Methyltransferases (PRMTs) in Biological Regulation

Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that perform a critical type of post-translational modification by transferring methyl groups from a donor molecule, S-adenosylmethionine (SAM), to arginine residues on protein substrates. frontiersin.org This methylation can alter a protein's stability, activity, or localization, making PRMTs key regulators of numerous cellular processes. frontiersin.orgresearchgate.net These processes include gene transcription, the DNA damage response, RNA processing and splicing, and signal transduction. frontiersin.orgfrontiersin.orgijbs.com

The PRMT family is divided into three main types based on their catalytic activity: cellsignal.com

Type I PRMTs (including PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (aDMA). cdnsciencepub.comnih.gov

Type II PRMTs (PRMT5 and 9) also produce MMA but then create symmetric dimethylarginine (sDMA). cellsignal.comnih.gov

Type III PRMTs (currently only PRMT7) are responsible solely for monomethylation. frontiersin.orgnih.gov

Given their widespread influence on cellular function, the dysregulation of PRMTs has been implicated in a variety of diseases, including cancer and cardiovascular disorders, making them an important class of enzymes for therapeutic investigation. frontiersin.orgnih.gov

Overview of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4) as a Research Target

Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, is a Type I PRMT that plays a significant role as a transcriptional coactivator. nih.govembopress.org It was initially identified for its ability to enhance the activity of nuclear receptors. embopress.org CARM1 methylates specific arginine residues on histone H3 (specifically H3R2, H3R17, and H3R26), which is a mark associated with transcriptional activation. activemotif.comnih.gov

Beyond histones, CARM1 targets a diverse array of non-histone proteins, including transcription factors and splicing factors. cellsignal.comnih.gov This broad substrate scope implicates CARM1 in many fundamental biological processes, such as cell differentiation, cell cycle progression, and autophagy. nih.govresearchgate.net Overexpression of CARM1 has been linked to the progression of several cancers, including those of the breast, prostate, and colon, establishing it as a significant target for the development of therapeutic inhibitors. nih.govbellbrooklabs.comacs.org The development of selective inhibitors for CARM1 is therefore highly valuable for validating it as a therapeutic target and for studying its specific roles in health and disease. acs.org

Historical Development and Discovery of SGC2085 HCl

The discovery of SGC2085 was the result of a targeted effort to identify potent and selective inhibitors for CARM1, an endeavor that had previously met with limited success using computational methods. acs.orgnih.gov The successful campaign, detailed by Ferreira de Freitas and colleagues in 2016, combined virtual screening with subsequent chemical optimization guided by structural data. acs.orgnih.gov

The search for a novel CARM1 inhibitor began with a structure-based virtual screening campaign. nih.govnih.gov This computational technique involves screening large libraries of chemical compounds in silico to identify those that are predicted to bind to a specific biological target. tandfonline.comacs.org In this case, researchers used the crystal structure of CARM1 to build a PRMT-focused virtual library and screen for molecules that could fit into the enzyme's substrate-binding site. nih.govacs.org This approach successfully identified 11 initial hit compounds that showed inhibitory activity against CARM1. nih.gov These hits were then validated using orthogonal methods to confirm their activity. nih.gov

Following the initial discovery of several active compounds from the virtual screen, researchers employed structure-based optimization to improve their potency and selectivity. nih.gov This process involves using the three-dimensional structural information of the target enzyme in complex with an inhibitor to guide chemical modifications. researchgate.net Docking studies, which predict how a ligand binds to a protein, were used to inform the synthesis of new analogues. acs.org

Two rounds of this structure-guided optimization led to the development of compound 27 , which was named SGC2085. acs.orgnih.gov This optimized molecule exhibited a significant increase in potency and selectivity. nih.gov Specifically, SGC2085 features a methyl group and a 3,5-dimethylphenoxy group, modifications that proved essential for its high affinity and specificity for CARM1. glpbio.cominvivochem.com

Research Findings on SGC2085

SGC2085 is a potent inhibitor of CARM1 with a reported half-maximal inhibitory concentration (IC₅₀) of 50 nM. medchemexpress.comnih.gov Its selectivity is a key feature; it is over 100-fold more selective for CARM1 than for the related enzyme PRMT6. nih.govglpbio.com

CompoundTargetIC₅₀Selectivity Note
SGC2085CARM1/PRMT450 nM>100-fold selective over PRMT6
SGC2085PRMT65.2 µMWeakly inhibits

Further testing against a panel of 21 other human protein methyltransferases showed that SGC2085 was highly selective, with no significant inhibition of other PRMTs except for the weak activity against PRMT6. medchemexpress.comglpbio.com Despite its high potency in biochemical assays, SGC2085 showed minimal activity in cell-based assays, which was attributed to poor cell permeability. glpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25ClN2O2 B593814 SGC2085 hydrochloride CAS No. 1821908-49-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGSBQJSJRLNQH-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821908-49-9
Record name Propanamide, 2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821908-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular and Biochemical Characterization of Sgc2085 Hcl

Enzymatic Inhibition Profile of SGC2085 HCl

The inhibitory activity of SGC2085 HCl has been characterized to determine its potency and selectivity against various enzymes, particularly within the PRMT family.

Potency Against CARM1 (PRMT4)

SGC2085 HCl has been identified as a potent inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4. invivochem.commedchemexpress.commedkoo.comglpbio.com In enzymatic assays, SGC2085 demonstrates significant inhibitory activity with a reported half-maximal inhibitory concentration (IC50) value of 50 nM. invivochem.commedchemexpress.commedkoo.comglpbio.commedchemexpress.comcaymanchem.com The discovery of SGC2085 was the result of virtual screening approaches, followed by structure-based optimization to achieve this level of potency. invivochem.comnih.gov

Selectivity Spectrum Across PRMT Subtypes (e.g., PRMT6)

A key aspect of an inhibitor's profile is its selectivity. SGC2085 exhibits a high degree of selectivity for CARM1 over other PRMT subtypes. invivochem.commedkoo.comnih.gov Notably, it is over 100-fold more selective for CARM1 than for PRMT6. invivochem.comglpbio.com While it potently inhibits CARM1, its activity against PRMT6 is significantly weaker, with a reported IC50 of 5.2 μM. invivochem.commedchemexpress.commedkoo.commedchemexpress.comcaymanchem.comtargetmol.com The compound shows minimal to no inhibitory activity against other PRMTs, including PRMT1, PRMT3, PRMT5, and PRMT7 at concentrations up to 100 µM, and against PRMT8 at concentrations up to 50 µM. caymanchem.com

EnzymeIC50
CARM1 (PRMT4)50 nM
PRMT65.2 µM
PRMT1>100 µM
PRMT3>100 µM
PRMT5>100 µM
PRMT7>100 µM
PRMT8>50 µM

Evaluation of Selectivity Against Other Human Protein Methyltransferases

The selectivity of SGC2085 extends beyond the PRMT family. The compound has been tested against a broader panel of 21 human protein methyltransferases. glpbio.commedchemexpress.comtargetmol.com In these assessments, SGC2085 showed complete selectivity, demonstrating no significant inhibition when tested at concentrations of 1, 10, and 50 μM. glpbio.comtargetmol.com This high degree of selectivity underscores its specific interaction with CARM1. glpbio.com

Mechanism of Enzyme Inhibition by SGC2085 HCl

Understanding the mechanism by which an inhibitor functions is critical to its characterization. Studies have been conducted to elucidate how SGC2085 HCl interacts with CARM1.

Substrate Dependence Analysis (e.g., S-adenosylmethionine and Peptide Substrate)

To determine the mechanism of action, researchers investigated how the inhibitory potency of SGC2085 is affected by the concentrations of the enzyme's substrates. glpbio.comtargetmol.com These substrates include the methyl donor, S-adenosylmethionine (SAM), and the peptide substrate that receives the methyl group. glpbio.comtargetmol.comnih.gov The analysis revealed that increasing the concentration of either the peptide substrate or the SAM cofactor did not alter the IC50 value of SGC2085. glpbio.comtargetmol.com

Noncompetitive Inhibition Mechanisms

The findings from the substrate dependence analysis are indicative of a noncompetitive mechanism of inhibition. glpbio.comtargetmol.com In this model, the inhibitor does not compete with the substrate for binding to the enzyme's active site. The observation that the IC50 of SGC2085 remains constant regardless of the concentration of the peptide substrate or SAM suggests that SGC2085 does not bind to the same site as these substrates. glpbio.comtargetmol.com This noncompetitive behavior has been noted for other protein methyltransferase inhibitors that bind to the substrate pocket. glpbio.comtargetmol.com

CharacteristicObservationConclusion
Effect of Peptide Substrate ConcentrationIC50 value is not affected by increasing concentrations.Noncompetitive Mechanism of Inhibition
Effect of S-adenosylmethionine (SAM) ConcentrationIC50 value is not affected by increasing concentrations.

Molecular Interactions and Binding Studies of SGC2085 HCl

The characterization of a chemical compound's interaction with its biological target is fundamental to understanding its mechanism of action. For SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), various biochemical and biophysical assays have been employed to elucidate its binding properties.

Biochemical Binding Assays (e.g., Dissociation Constant Determination)

Biochemical assays are crucial for quantifying the potency and selectivity of an inhibitor. SGC2085 has been extensively characterized using such methods, which measure the inhibitor's ability to interfere with the enzymatic activity of its target.

The primary method used to quantify the in vitro potency of SGC2085 is the half-maximal inhibitory concentration (IC50) assay. Radiometric assays have been utilized, employing a tritiated S-adenosylmethionine ([3H]-SAM) as the methyl donor and a biotinylated histone H3 peptide as the substrate. invivochem.com In this format, SGC2085 demonstrated potent inhibition of CARM1 (also known as PRMT4) with an IC50 value of 50 nM. invivochem.commedchemexpress.comselleckchem.combiocat.comfishersci.at

The selectivity of SGC2085 has been established by testing it against a panel of other protein methyltransferases. These studies revealed that SGC2085 is highly selective for CARM1. caymanchem.com It displays over 100-fold selectivity against most other PRMTs, with the exception of weak activity against PRMT6, where it has an IC50 of 5.2 µM. medchemexpress.comselleckchem.comcaymanchem.com The compound showed no significant activity against a panel of 21 other human protein methyltransferases when tested at concentrations up to 50 µM. medchemexpress.com

Further mechanistic studies indicate that SGC2085 acts as a noncompetitive inhibitor with respect to both the SAM cofactor and the peptide substrate. This suggests that the inhibitor does not bind to the active site in a way that directly competes with either the methyl donor or the protein substrate.

While the IC50 value provides a measure of functional inhibition, the dissociation constant (Kd) is a direct measure of binding affinity between an inhibitor and its target protein. A lower Kd value signifies higher binding affinity. reddit.com Techniques such as Surface Plasmon Resonance (SPR) are commonly used to determine the Kd for small molecule-protein interactions. acs.orgrsc.org Although SPR has been used to determine the Kd for other CARM1 inhibitors, specific dissociation constant (Kd) values for the interaction between SGC2085 and CARM1 are not available in the reviewed literature. acs.org

Table 1: Inhibitory Activity of SGC2085 Against Protein Arginine Methyltransferases (PRMTs)

Target Enzyme IC50 Value Selectivity vs. CARM1
CARM1 (PRMT4) 50 nM -
PRMT6 5.2 µM >100-fold

Cellular Research Applications and Functional Characterization of Sgc2085 Hcl

Assessment of Cellular Target Engagement by SGC2085 HCl

The engagement of SGC2085 with its cellular target, CARM1, is often assessed by measuring the methylation status of known CARM1 substrates. One such key non-histone substrate is BAF155 (BRG1-associated factor 155), a core subunit of the SWI/SNF chromatin remodeling complex. targetmol.comnih.gov CARM1 asymmetrically dimethylates BAF155 at arginine residue 1064 (R1064), a modification linked to promoting breast cancer growth and metastasis. selleckchem.comnih.gov

In a typical in vitro assay to assess CARM1 activity and inhibition, cell lysates are analyzed by immunoblotting. targetmol.commedchemexpress.com For example, HEK293 cells can be treated with a CARM1 inhibitor or a control (like DMSO) for a set period, after which the cells are lysed. selleckchem.commedchemexpress.com The total cell lysates are then resolved using SDS-PAGE, transferred to a membrane, and probed with specific antibodies that can distinguish between the total BAF155 protein and the asymmetrically dimethylated form at R1064. invivochem.com A reduction in the signal from the dimethylated BAF155 antibody relative to the total BAF155 antibody indicates successful inhibition of CARM1's methyltransferase activity.

Interestingly, while SGC2085 is a potent enzymatic inhibitor, studies have shown it exhibits limited cellular activity in certain cell lines, such as HEK293, when tested at concentrations up to 10 µM. selleckchem.comtargetmol.comglpbio.com This lack of intracellular effect is presumed to be due to poor cell permeability. targetmol.comglpbio.com In contrast, other inhibitors like MS049, a dual CARM1/PRMT6 inhibitor, have been shown to successfully abrogate BAF155 methylation in the same cell model. targetmol.comglpbio.com

CARM1 is a crucial transcriptional coactivator that methylates specific arginine residues on histone tails, thereby influencing chromatin structure and gene expression. nih.gov A primary histone substrate for CARM1 is Histone H3, which it methylates at arginines 17 (H3R17) and 26 (H3R26). nih.gov The dimethylation of H3R17 (H3R17me2) is a well-established epigenetic mark associated with transcriptionally active genes. nih.gov

The inhibitory effect of SGC2085 on CARM1's histone methyltransferase activity can be quantified using in vitro radiometric assays. invivochem.com These assays typically utilize a biotinylated peptide corresponding to the N-terminus of histone H3 (e.g., H3 1-25) as a substrate. invivochem.com The reaction includes the methyl donor, S-adenosylmethionine, which is radiolabeled (e.g., with tritium, ³H-SAM). invivochem.com In the presence of active CARM1, the radiolabeled methyl group is transferred to the histone peptide. The amount of incorporated radioactivity is then measured, often using scintillation proximity assays, to quantify the enzyme's activity. invivochem.com When an inhibitor like SGC2085 is introduced, a dose-dependent decrease in radioactivity indicates its potency in blocking CARM1-mediated histone methylation.

In Vitro Methylation Assays on Endogenous Protein Substrates (e.g., BAF155 Methylation)

Cellular Impact in Research Models using SGC2085 HCl

As a transcriptional coactivator, CARM1 influences the expression of a wide array of genes involved in various cellular programs. The use of SGC2085 and its analogues has been instrumental in uncovering these regulatory roles. In breast cancer research, a CARM1 inhibitor with a structure corresponding to SGC2085 HCl was shown to significantly alter the gene expression landscape in MCF7 cells. acs.org The inhibitor led to a marked reduction in the expression of oncogenic estrogen/ERα-target genes. acs.org Conversely, the inhibitor induced the expression of type I interferons (IFN) and IFN-stimulated genes (ISGs), which are known to play roles in anti-tumor immunity. acs.org

In hepatocellular carcinoma (HCC) models, CARM1 has been shown to activate the transcription of FERMT1, a gene implicated in cancer progression, through the dimethylation of H3R17. nih.gov The application of SGC2085 in these models effectively suppressed this CARM1-driven malignant behavior. nih.gov

Table 1: Effect of CARM1 Inhibition (using an SGC2085 analogue) on Gene Expression in MCF7 Breast Cancer Cells acs.org
Effect on ExpressionGene CategoryExample Genes
Down-regulatedEstrogen/ERα-target genesCCND1, c-Myc, TFF1, GREB1, PGR
Up-regulatedType I IFN and ISGsIFNα, ISG15, CCL5, IFIT1, DDX58

By modulating key gene expression programs, CARM1 inhibition with tools like SGC2085 has profound effects on fundamental cellular processes, particularly in cancer models. Research has demonstrated that targeting CARM1 can suppress the malignant phenotype across different cancer types.

In models of hepatocellular carcinoma, treatment with SGC2085 effectively suppressed the proliferation and metastasis of cancer cells. nih.gov Similarly, in breast cancer, a potent CARM1 inhibitor potently suppressed tumor growth both in vitro and in vivo. acs.org Studies in acute myeloid leukemia (AML) have shown that CARM1 knockdown or inhibition impairs cell-cycle progression, promotes myeloid differentiation, and ultimately induces apoptosis. acs.org Furthermore, combining a CARM1 inhibitor with an inhibitor of another histone methyltransferase, DOT1L, resulted in a synergistic inhibition of cell proliferation and an increase in apoptosis in the MV4-11 leukemia cell line. researchgate.net

Table 2: Cellular Effects of CARM1 Inhibition in Different Cancer Models
Cancer TypeCell Line(s)Observed EffectsReference
Hepatocellular Carcinoma (HCC)Not specifiedSuppression of proliferation and metastasis nih.gov
Breast CancerMCF7Suppression of tumor growth acs.org
Acute Myeloid Leukemia (AML)Leukemia cellsImpaired cell cycle, induced apoptosis, promoted differentiation acs.org
LeukemiaMV4-11Synergistic inhibition of proliferation and increased apoptosis (with DOT1L inhibitor) researchgate.net

CARM1 functions as a critical node in several signaling pathways that are often dysregulated in cancer. One of the most well-documented is its role as a positive modulator of the Wnt/β-catenin signaling pathway, which is aberrantly activated in the majority of colorectal cancers. targetmol.cnnih.gov

Research has shown that CARM1 acts as a transcriptional coactivator for β-catenin. nih.gov The mechanism involves a specific interaction between the methyltransferase domain of CARM1 and β-catenin. nih.gov Upon activation of the Wnt pathway, β-catenin accumulates in the nucleus and recruits CARM1 to the promoters of Wnt target genes. nih.gov This recruitment is essential for the subsequent histone methylation and transcriptional activation of genes that drive neoplastic transformation, such as c-Myc. nih.gov The depletion or inhibition of CARM1 has been shown to reduce Wnt3a-dependent gene activation and H3 arginine dimethylation at target gene promoters in colon cancer cells, highlighting the therapeutic potential of targeting the CARM1-β-catenin axis in these cancers. nih.gov

Considerations for Cellular Permeability and Activity of SGC2085 HCl in Research

Factors Influencing Cellular Efficacy

A primary determinant of the utility of a chemical probe in cellular assays is its ability to cross the cell membrane and engage its target in a physiological context. For SGC2085 HCl, a significant factor limiting its cellular efficacy is its inherently low cell permeability. medchemexpress.commedchemexpress.com Despite its high potency and selectivity for Coactivator Associated Arginine Methyltransferase 1 (CARM1) in biochemical, cell-free assays, this does not translate to effectiveness within cellular systems. glpbio.comselleckchem.com

Research has demonstrated that SGC2085 HCl exhibits minimal to no cellular activity, a finding directly attributed to its poor membrane permeability. glpbio.com In studies using human embryonic kidney (HEK293) cells, treatment with SGC2085 HCl at concentrations up to 10 μM for 48 hours resulted in no observable cellular effect. medchemexpress.comselleckchem.cominvivochem.comcaymanchem.com This lack of activity was noted even though its molecular target, CARM1, is known to be active in these cells, highlighting that the compound likely fails to reach its intracellular target at a sufficient concentration. selleckchem.com The assumption is that the physicochemical properties of SGC2085 HCl hinder its passive diffusion across the lipid bilayer of the cell membrane. glpbio.comselleckchem.com

This disparity between high in vitro potency and low cellular activity underscores the critical influence of cellular uptake on a compound's functional performance in biological research.

Table 1: Summary of SGC2085 HCl Cellular Activity Findings

Cell Line Concentration Exposure Time Observed Cellular Activity Attributed Reason Source(s)
HEK293 10 μM 48 hours None Low/poor cell permeability medchemexpress.commedchemexpress.comselleckchem.cominvivochem.com
HEK293 up to 10 μM Not Specified None Poor permeability glpbio.comcaymanchem.com

Methodological Approaches to Address Permeability Limitations in Research Studies

Given the documented permeability challenges of SGC2085 HCl, its use in cellular studies requires strategies to overcome this limitation. While studies detailing specific modifications to SGC2085 HCl are not prevalent, general methodological approaches are widely used in medicinal chemistry to enhance the cellular uptake of promising but poorly permeable compounds. nih.govacs.orgnih.gov

Prodrug Strategy: One common approach is the development of a prodrug. This involves chemically modifying the parent compound (in this case, SGC2085 HCl) to create a more lipophilic, inactive derivative that can more easily pass through the cell membrane. nih.gov Once inside the cell, metabolic processes cleave the modifying group, releasing the active drug. Increasing the lipophilicity of molecules that contain charged groups, which can hinder membrane passage, is a key objective of this strategy. nih.gov

Chemical Analogue Optimization: Another approach involves the synthesis and evaluation of chemical analogues. Researchers can systematically alter the structure of the parent molecule to improve its physicochemical properties without compromising its binding affinity for the target. acs.org For other methyltransferase inhibitors, for example, efforts to increase hydrophobicity while maintaining high potency led to the discovery of cell-active compounds. acs.org This deconstruction-reconstruction approach can turn non-selective or non-permeable inhibitors into potent and selective cellular probes. acs.org

Nanocarrier-Based Delivery Systems: Encapsulating the compound within a nanocarrier is a third strategy. Systems like liposomes or PEGylated nanoparticles can protect the compound and facilitate its entry into cells. nih.gov Liposomes, for instance, can fuse with the cell membrane to release their cargo directly into the cytoplasm, bypassing the need for passive diffusion of the compound itself. nih.gov This technology has been successfully applied to improve the cellular uptake and stability of various therapeutic agents. nih.gov

Table 2: Methodological Approaches to Enhance Cellular Permeability

Approach Mechanism of Action Potential Application to SGC2085 HCl
Prodrug Strategy The compound is chemically modified into a more lipophilic, inactive form that readily crosses the cell membrane. Intracellular enzymes then convert it back to the active form. nih.gov A prodrug version of SGC2085 could be synthesized to mask polar groups, enhancing its passive diffusion into cells.
Chemical Analogue Optimization New analogues of the compound are synthesized with modified physicochemical properties, such as increased hydrophobicity, to improve membrane permeability while retaining target affinity. acs.org Analogues of SGC2085 could be designed to achieve a better balance of solubility and lipophilicity, leading to improved cellular activity.

| Nanocarrier Systems (e.g., Liposomes) | The compound is encapsulated within a nanoparticle or liposome, which can then fuse with the cell membrane or be taken up by endocytosis to deliver the compound into the cell. nih.gov | SGC2085 HCl could be loaded into a liposomal formulation to facilitate its delivery into target cells during in vitro experiments. |

Table of Mentioned Compounds

Compound Name
SGC2085 HCl
MS049
UNC0321

Preclinical in Vivo Investigation of Sgc2085 Hcl As a Research Probe

Application in Animal Disease Models

The utility of SGC2085 HCl as a research probe has been demonstrated in several animal models of cancer, primarily through the use of tumor xenografts. These studies aim to elucidate the role of CARM1 in tumor initiation and progression.

SGC2085 has been investigated in the context of hepatocellular carcinoma (HCC) using xenograft mouse models. nih.govresearchgate.net In these studies, human HCC cells are injected subcutaneously into immunodeficient mice to form tumors. The subsequent administration of SGC2085 allows for the direct assessment of CARM1 inhibition on tumor growth in a living organism. nih.gov

While direct in vivo studies with SGC2085 in breast cancer and leukemia models are less explicitly detailed in the provided results, the role of its target, CARM1, is well-established in these malignancies, suggesting the compound's potential application. CARM1 is recognized as a critical factor in estrogen-stimulated breast cancer growth. medkoo.com Furthermore, another potent and selective CARM1 inhibitor, iCARM1, has been shown to potently suppress the growth of ERα-positive breast cancer cells in mouse xenograft models. acs.orgnih.gov Depletion of CARM1 has also been shown to decrease the proliferation of myeloid leukemia cells in vivo, highlighting the potential for CARM1 inhibitors like SGC2085 in this context. medkoo.com

Preclinical studies utilizing SGC2085 in HCC xenograft models have demonstrated its ability to modulate tumor growth significantly. The administration of SGC2085 to mice bearing established HCC tumors resulted in a substantial suppression of tumor growth. nih.govresearchgate.net This anti-tumor effect was quantified by measuring tumor volume and weight over the course of the treatment period. The results consistently showed that tumors in mice treated with the CARM1 inhibitor were significantly smaller and weighed less than those in control, untreated groups. researchgate.net These findings provide strong in vivo evidence for the therapeutic potential of targeting CARM1 in HCC. nih.govresearchgate.net

Table 1: Effect of SGC2085 on Tumor Growth in Hepatocellular Carcinoma (HCC) Xenograft Model

Cell Line Animal Model Treatment Outcome Reference
MHCC-97h, PLC/PRF/5 Nude Mice SGC2085 Substantially suppressed tumor growth in vivo. nih.gov
Not Specified Xenograft Model SGC2085 Significantly suppressed tumor growth as measured by tumor volume and weight. researchgate.net

Tumor Xenograft Models (e.g., breast cancer, hepatocellular carcinoma, leukemia)

Pharmacodynamic Markers in Preclinical Models Treated with SGC2085 HCl

Pharmacodynamic (PD) markers are essential in preclinical studies to confirm that a drug is engaging its target and eliciting the expected biological response.

SGC2085 functions by inhibiting the methyltransferase activity of CARM1. selleckchem.cominvivochem.com A primary molecular function of CARM1 is the dimethylation of arginine 17 on histone 3 (H3R17me2). nih.govresearchgate.net This specific post-translational modification is a key pharmacodynamic marker for CARM1 activity. In studies on HCC, the mechanism of CARM1 was linked to its ability to activate gene transcription through H3R17me2. researchgate.net While direct measurement of H3R17me2 levels in tumors from SGC2085-treated animals is a logical step for a PD marker, the available research focuses more on the downstream consequences of this inhibition. nih.govresearchgate.net

The inhibition of CARM1 by SGC2085 leads to several measurable downstream biological effects in vivo. In HCC xenograft models, immunohistochemical analysis of harvested tumors showed changes in the expression of key proteins. researchgate.net For instance, a decrease in the proliferation marker Ki-67 was observed in tumors from SGC2085-treated mice, indicating a reduction in cell proliferation. researchgate.net

Studies with other CARM1 inhibitors in breast cancer models have provided further insight into potential downstream effects. Inhibition of CARM1 was found to significantly reduce the expression of oncogenic estrogen/ERα-target genes, such as CCND1, c-Myc, and PGR. acs.org Concurrently, CARM1 inhibition led to an induction of type I interferon (IFN) and IFN-induced genes (ISGs), suggesting an activation of innate immune pathways within the tumor microenvironment. acs.orgnih.gov

Table 2: In Vivo Pharmacodynamic Effects of CARM1 Inhibition

Cancer Type CARM1 Inhibitor Downstream Effect Observation Reference
Hepatocellular Carcinoma SGC2085 Proliferation Reduced Ki-67 staining in tumors. researchgate.net
Breast Cancer iCARM1 Gene Expression Significant reduction in estrogen/ERα-target genes. acs.org
Breast Cancer iCARM1 Immune Response Significant induction of type I IFN and ISGs. acs.orgnih.gov

Measurement of Target Methylation Levels In Vivo

Elucidating Molecular Mechanisms In Vivo Relevant to Disease Pathways

A key application of SGC2085 as a research probe is to unravel the molecular mechanisms by which CARM1 contributes to disease. In vivo studies have been pivotal in connecting CARM1's enzymatic activity to specific oncogenic pathways.

In hepatocellular carcinoma, research using SGC2085 has helped elucidate a critical signaling pathway. nih.govresearchgate.net Mechanistic investigations revealed that FERMT1 (Fermitin family member 1) is a downstream target of CARM1. nih.gov CARM1 activates the transcription of FERMT1 by mediating the dimethylation of arginine 17 on histone 3 (H3R17me2). researchgate.net The administration of SGC2085 effectively suppressed these malignant behaviors, confirming that the CARM1-FERMT1 axis is a key driver of HCC proliferation and metastasis and a promising therapeutic target. nih.govresearchgate.net

Broader studies on CARM1 function, supported by the effects of its inhibition, show that it regulates various cellular processes including transcriptional regulation, DNA damage repair, and the cell cycle. nih.govacs.org For instance, CARM1 can methylate non-histone proteins like BAF155, a component of the SWI/SNF chromatin remodeling complex, to facilitate the growth and metastasis of breast cancer. nih.govnih.gov Furthermore, inhibiting CARM1 has been shown to enhance antitumor immunity, in part by inducing a type 1 interferon response in tumor cells, which sensitizes resistant tumors to immune checkpoint blockade. nih.govresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
SGC2085 HCl
SGC2085
iCARM1
FERMT1

Impact on Tumor Microenvironment Components in Research Models

The investigation into the direct effects of SGC2085 HCl on specific components of the tumor microenvironment (TME) in preclinical models is an emerging area of study. The TME is a complex system comprising various cell types, including immune cells, fibroblasts, and endothelial cells, all of which can influence tumor progression and response to therapy.

Modulation of Immune Responses in Preclinical Settings

The inhibition of CARM1, the molecular target of SGC2085, is mechanistically linked to the enhancement of antitumor immunity. researchgate.netaacr.orgresearchgate.net CARM1 inhibition can promote an immune-active environment, in part by inducing a type 1 interferon (IFN) response in tumor cells and improving the function and persistence of cytotoxic T cells. researchgate.net

Structure Activity Relationship Sar Studies and Analog Development for Carm1 Inhibition Research

Identification of Key Structural Motifs for Potency and Selectivity of SGC2085 HCl

SGC2085 HCl is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with a reported IC50 of 50 nM. invivochem.comnih.govmedchemexpress.commedkoo.comselleckchem.com Its discovery was the result of virtual screening and subsequent structure-based optimization. invivochem.comnih.gov The chemical structure of SGC2085 features key motifs that are crucial for its high affinity and specificity for CARM1.

The core structure of SGC2085 contains a 3,5-dimethylphenoxy group at the R2 position and a methyl group at the R1 position. invivochem.com The presence of a substituent at the R1 position is considered essential for both potent and selective inhibition of CARM1. invivochem.com This was determined through structure-activity relationship (SAR) studies which demonstrated that modifications to these key positions significantly impact the inhibitor's activity. acs.org

SGC2085 exhibits high selectivity for CARM1 over other protein arginine methyltransferases (PRMTs). invivochem.comnih.gov It is over 100-fold more selective for CARM1 than for PRMT6 (IC50 = 5.2 μM). invivochem.commedchemexpress.commedkoo.com Furthermore, it shows no significant inhibition of other PRMTs such as PRMT1, PRMT3, PRMT5, PRMT7, and PRMT8 at concentrations up to 100 μM. caymanchem.comnih.gov This selectivity is attributed to the specific interactions between the inhibitor and the amino acid residues within the CARM1 active site. The unique architecture of the CARM1 substrate-binding site allows for a snug fit of SGC2085, while it is less accommodating to the inhibitor in other PRMTs. acs.org

Rational Design and Synthesis of SGC2085 HCl Analogs for Enhanced Research Utility

The development of analogs of SGC2085 has been a key focus for researchers aiming to further explore CARM1's functions and to create improved chemical probes. nih.gov The rational design of these analogs is heavily guided by SAR data and the structural understanding of how SGC2085 binds to CARM1. acs.orgnih.govresearchgate.netncl.ac.uk

One common strategy in analog design involves the deconstruction and reconstruction of the parent molecule. acs.org This allows for the exploration of different structural motifs and their impact on inhibitory activity. For instance, the synthesis of various derivatives with modifications to the linker between key pharmacophoric groups has been explored to optimize potency and selectivity. acs.orgnih.gov The general synthetic scheme often involves multi-step processes to introduce these modifications. nih.gov

The primary goals for creating these analogs include improving properties like cellular permeability and metabolic stability, which can enhance their utility in cell-based assays and in vivo studies. selleckchem.comacs.org For example, while SGC2085 is a potent enzyme inhibitor, it has shown limited permeability and no significant activity in HEK293 cells at concentrations up to 10 μM. invivochem.commedchemexpress.comcaymanchem.com Therefore, medicinal chemists are working on synthesizing analogs with improved physicochemical properties to overcome these limitations.

Impact of Chemical Modifications on Enzyme Binding and Cellular Activity

Chemical modifications to the SGC2085 scaffold have a significant impact on its enzyme binding affinity and cellular activity. acs.orgnih.gov SAR studies have systematically investigated how changes to different parts of the molecule affect its biological function.

For instance, the distance between key pharmacophoric moieties has been shown to be crucial for both potency and selectivity. acs.org Altering the length and nature of the linker connecting these groups can lead to substantial changes in inhibitory activity against CARM1 and other PRMTs. acs.org In some cases, increasing the linker length can enhance activity against CARM1, but may also increase off-target effects on other PRMTs, thereby reducing selectivity. acs.org

Furthermore, the nature of the substituents plays a critical role. Studies on related inhibitors have shown that ester derivatives are generally more potent than their corresponding acids, and urea (B33335) derivatives often exhibit higher activity than their amide counterparts. acs.org The addition of a single methyl group to a terminal nitrogen can also improve inhibitory activity. acs.org

The ultimate goal is to develop analogs that not only potently and selectively inhibit CARM1 in biochemical assays but also demonstrate robust activity in cellular and in vivo models. acs.orgresearchgate.net This requires a careful balance of optimizing enzyme inhibition with drug-like properties such as cell permeability and metabolic stability. The table below provides a summary of the inhibitory activity of SGC2085 and a related analog.

CompoundTargetIC50SelectivityCellular Activity
SGC2085 CARM150 nM invivochem.comnih.govmedchemexpress.commedkoo.comselleckchem.com>100-fold vs. PRMT6 invivochem.comLow permeability, no activity in HEK293 cells up to 10 μM invivochem.commedchemexpress.comcaymanchem.com
Compound 9 CARM194 ± 23 nM nih.gov~20-fold vs. PRMT6, high selectivity over other PRMTs nih.govNot reported

This data underscores the intricate relationship between chemical structure and biological function, highlighting the ongoing efforts to develop superior CARM1 inhibitors for research and potential therapeutic applications.

Advanced Methodologies and Future Research Directions Involving Sgc2085 Hcl

High-Throughput Screening Methodologies for PRMT Inhibitors in Academic Research

The identification and characterization of PRMT inhibitors like SGC2085 rely on robust and efficient screening assays. nih.gov Academic research employs a variety of high-throughput screening (HTS) methods to measure the enzymatic activity of PRMTs and quantify the potency of inhibitors. mdpi.comuga.edu These assays are crucial for discovering new chemical entities and validating their mechanism of action. nih.gov

Radiometric assays are traditionally considered the "gold standard" for quantifying the in vitro activity of methyltransferases due to their high sensitivity and direct measurement principle. nih.govrsc.org The fundamental process involves the enzymatic transfer of a radioisotope-labeled methyl group, typically from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM), to a protein or peptide substrate. nih.govmdpi.com

The general procedure for a radiometric assay is as follows:

The PRMT enzyme, substrate (e.g., a histone peptide), and the inhibitor being tested are combined in a reaction mixture. mdpi.com

The reaction is initiated by adding the radiolabeled cofactor, [³H]-SAM. mdpi.com

Following incubation, the amount of radioactivity incorporated into the substrate is measured. rsc.org This can be achieved by separating the methylated substrate from the free [³H]-SAM using methods like filter binding (followed by scintillation counting) or SDS-PAGE (followed by fluorography or phosphorimaging). nih.govrsc.org

The assay used to characterize SGC2085 involved measuring the incorporation of a tritiated methyl group from [³H]-SAM into a biotinylated histone H3 peptide substrate, with the product captured on scintillation proximity assay (SPA) plates for quantification. invivochem.com

While reliable, the use of radioactive materials poses safety and cost challenges, prompting the development of non-radioactive, fluorescence-based assays. nih.gov These methods are often more amenable to high-throughput screening formats.

Several fluorescence-based approaches are utilized:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay format is common for studying protein-protein interactions and post-translational modifications. It typically involves a specific antibody that recognizes the methylated substrate. For example, a europium-labeled anti-methylation antibody and an allophycocyanin (APC)-labeled substrate can be used. When the substrate is methylated by the PRMT, the antibody binds, bringing the donor (europium) and acceptor (APC) fluorophores into proximity, generating a FRET signal.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is another popular HTS method. nih.gov In a typical setup for a PRMT, a biotinylated substrate is captured by streptavidin-coated donor beads, and a specific antibody against the methylated epitope, which is conjugated to an acceptor bead, binds to the modified substrate. Upon laser excitation, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. This method has been successfully used to screen for inhibitors of PRMT1 and PRMT9. nih.govacs.org

Enzyme-Coupled Assays: These assays indirectly measure PRMT activity by detecting the formation of the byproduct S-adenosyl-L-homocysteine (SAH). uga.edu The production of SAH can be coupled to a series of enzymatic reactions that ultimately generate a fluorescent or luminescent signal. nih.gov

Direct Fluorescence Polarization (FP): This method can be used to monitor the displacement of a fluorescently labeled ligand from the enzyme's active site. An assay based on fluorescence polarization was developed to detect SAH, which could in principle be applied to measure PRMT activity. rsc.org

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of a radiolabeled methyl group from [³H]-SAM to a substrate. rsc.orgHigh sensitivity, "gold standard" for in vitro quantification. nih.govuga.eduRequires radioactive materials, safety concerns, waste disposal, less amenable to HTS. nih.gov
TR-FRET Uses a FRET signal generated upon binding of a fluorescently labeled antibody to the methylated product.Homogeneous, high-throughput, non-radioactive.Requires specific and high-affinity antibodies.
AlphaLISA Bead-based proximity assay generating a luminescent signal when the methylated substrate is formed. nih.govHighly sensitive, homogeneous, suitable for HTS. nih.govCan be prone to interference from library compounds, requires specific antibodies. nih.gov
Enzyme-Coupled Assay Links the production of the byproduct SAH to a detectable fluorescent or luminescent signal. nih.govNon-radioactive, continuous or endpoint formats.Indirect measurement, potential for compound interference with coupling enzymes.
Fluorescence Polarization Measures the change in polarization when a fluorescent tracer is displaced from an antibody by the reaction product (SAH). rsc.orgHomogeneous, simple mix-and-read format.Lower signal window compared to other methods, requires specific antibodies.

Radiometric Assays

Chemical Biology Tools and Probes Derived from SGC2085 HCl

A key value of a potent and selective inhibitor like SGC2085 is its use as a chemical probe to investigate the biological functions of its target enzyme, CARM1. ncl.ac.uk Chemical probes are essential for target validation, which is the process of confirming that modulating the target's activity will have the desired therapeutic effect. ncl.ac.uk

A significant limitation of SGC2085 is its low cell permeability, which results in a lack of activity in cellular assays. invivochem.commedchemexpress.com This characteristic restricts its use to in vitro biochemical assays and prevents the study of CARM1 function in living cells and organisms. The development of analogs with improved cell permeability is therefore a critical next step for advancing research applications. ncl.ac.uk

Strategies to enhance cell permeability often involve modifying the chemical structure to achieve a better balance of polarity and lipophilicity, for instance by:

Masking polar functional groups that hinder membrane transport.

Introducing moieties that facilitate active transport into the cell.

Developing "pro-drug" versions of the inhibitor that are inactive and cell-permeable but are converted to the active form by intracellular enzymes. nih.gov

The development of the CARM1 probe SKI-73 is an example of such a strategy, where the molecule was designed to rapidly enter cells and then be processed into the active inhibitor, leading to intracellular accumulation. nih.gov Similar medicinal chemistry efforts, building on the SGC2085 scaffold, could yield next-generation probes with robust cellular and in vivo activity, which are essential for preclinical studies. ncl.ac.ukresearchgate.net

Despite its limited cell permeability, SGC2085 serves as an excellent tool for in vitro target validation and structural biology studies due to its high potency and selectivity. invivochem.comdbaitalia.it By selectively inhibiting CARM1, researchers can:

Confirm the specific substrates of CARM1 in complex protein mixtures.

Investigate the direct downstream consequences of CARM1 inhibition on transcription and other cellular processes in cell-free systems.

Serve as a reference compound for the development of new CARM1 inhibitors and assays. nih.govresearchgate.net

A cell-active derivative of SGC2085 would significantly expand its utility. Such a probe would allow researchers to validate the role of CARM1 in various disease models, particularly in cancer. For instance, CARM1 has been implicated in breast cancer, multiple myeloma, and lymphoma. acs.orgnih.govmdpi.com A specific chemical probe would enable the validation of CARM1 as a therapeutic target in these contexts by allowing for the precise inhibition of its activity in cancer cell lines and animal models. tandfonline.com

Development of Cell-Permeable Analogs for Enhanced Research Applications

Interplay of CARM1 Inhibition with Other Epigenetic Modalities in Research

Epigenetic regulation is a complex process involving the coordinated action of multiple enzymes and pathways. The inhibition of a single enzyme like CARM1 can have cascading effects, revealing a functional interplay with other epigenetic modifiers. Research into these interactions can uncover novel therapeutic strategies, such as combination therapies that exploit synthetic lethalities.

Key areas of interplay involving CARM1 include:

Histone Acetyltransferases (HATs): A significant synthetic lethal interaction has been identified between CARM1 and the HATs CBP/p300. In diffuse large B-cell lymphoma (DLBCL) models with mutations in CREBBP (the gene for CBP), inhibition of CARM1 slows tumor growth. researchgate.net Mechanistically, CARM1 inhibition leads to a further reduction in the HAT activity of the remaining functional CBP, downregulating key target genes and creating a dependency that can be therapeutically exploited. researchgate.netresearchgate.net This suggests that cancers with CBP/p300 mutations may be particularly sensitive to CARM1 inhibitors.

Polycomb Repressive Complex 2 (PRC2): The histone methyltransferase EZH2, the catalytic subunit of the PRC2 complex, also shows interplay with CARM1. In certain ovarian cancer models, inhibition of EZH2 sensitizes cells to PARP inhibitors in a CARM1-dependent manner. nih.gov This complex interaction highlights a three-way crosstalk between different pillars of epigenetic and DNA repair pathways.

SWI/SNF Chromatin Remodeling: CARM1 can methylate the BAF155 subunit of the SWI/SNF chromatin remodeling complex. acs.org This modification has been shown to facilitate cancer cell migration and metastasis. Inhibition of CARM1 disrupts this process, suggesting that CARM1 inhibitors could impact cellular phenotypes driven by SWI/SNF activity. acs.org

Cancer Immunotherapy: CARM1 has been identified as a negative regulator of anti-tumor immunity. nih.gov Inhibition of CARM1 can enhance the interferon response in breast cancer cells and promote the function and survival of tumor-infiltrating T-cells. acs.orgnih.gov This positions CARM1 inhibitors as potential agents to be used in combination with checkpoint inhibitors and other immunotherapies to sensitize tumors to immune-mediated killing. acs.org

Interacting ModalityBiological ContextConsequence of CARM1 InhibitionReference(s)
CBP/p300 (HATs) Diffuse Large B-Cell Lymphoma (DLBCL)Synthetic lethality in CREBBP-mutant tumors; reduction in CBP HAT activity. nih.govresearchgate.netresearchgate.net
EZH2 (HMT) Ovarian CancerSensitizes cells to PARP inhibitors in a CARM1-dependent manner. nih.gov
SWI/SNF Complex Breast CancerDisrupts methylation of BAF155, potentially reducing cell migration and metastasis. acs.org
Immune Checkpoint Pathways General OncologyEnhances interferon signaling and anti-tumor T-cell function. acs.orgnih.govacs.org

Synergistic Research Approaches with Other Epigenetic Inhibitors

The exploration of SGC2085 HCl in combination with other epigenetic inhibitors is a burgeoning area of research, aiming to enhance therapeutic efficacy and overcome resistance mechanisms. The rationale behind this approach lies in the interconnectedness of epigenetic pathways. Targeting a single enzyme can sometimes lead to compensatory mechanisms by other epigenetic regulators. nih.gov

Recent studies have highlighted the potential of combining CARM1 inhibition with other epigenetic therapies. For instance, in breast cancer, the combination of a CARM1 inhibitor with endocrine therapy drugs like tamoxifen (B1202) or fulvestrant (B1683766) has shown synergistic effects in suppressing tumor growth. acs.org Similarly, combining CARM1 inhibitors with BRD4 inhibitors has proven more effective than single-agent treatments in breast cancer cell lines. tmc.edu Another promising strategy involves the dual inhibition of CARM1 and HDAC2, which may offer enhanced sensitivity in solid tumors. tandfonline.com Furthermore, research has shown that inhibiting EZH2 in CARM1-expressing ovarian tumors can lead to apoptosis and the reactivation of tumor suppressor genes. tmc.edu These findings underscore the potential of combinatorial therapies involving CARM1 inhibition to create more potent and durable anti-cancer responses.

Cross-talk with Other Methyltransferases and Demethylases

The cellular methylome is a dynamic landscape regulated by the interplay of methyltransferases and demethylases. SGC2085 HCl, while highly selective for CARM1, has been instrumental in uncovering the intricate crosstalk between different protein arginine methyltransferases (PRMTs) and other epigenetic enzymes. caymanchem.commedchemexpress.comselleckchem.com

SGC2085 HCl exhibits over 100-fold selectivity for CARM1 over most other PRMTs, with the exception of weak inhibition of PRMT6 (IC50 = 5.2 μM). caymanchem.comselleckchem.cominvivochem.com This selectivity allows researchers to probe CARM1-specific functions. However, the broader family of PRMTs, which includes nine members, often has overlapping functions and can influence each other's activity. tmc.edumdpi.com For example, PRMT1 is responsible for the majority of cellular PRMT activity. mdpi.com

Research has revealed a functional crosstalk between CARM1 and DOT1L, a histone methyltransferase. researchgate.net The use of a CARM1 inhibitor identified this interaction, leading to the finding that combining a CARM1 inhibitor with a DOT1L inhibitor resulted in stronger inhibition of cell proliferation and increased apoptosis. researchgate.net This highlights how chemical probes like SGC2085 HCl can unveil novel synergistic drug combinations by elucidating the complex interplay between different epigenetic regulators. The regulation of gene expression is a concerted effort, often involving multiprotein complexes of histone methyltransferases. researchgate.net

Emerging Research Areas for CARM1/PRMT4 Activity Investigated with SGC2085 HCl

The utility of SGC2085 HCl extends beyond the study of histone methylation, opening up new avenues of research into the broader functions of CARM1/PRMT4.

Non-histone Protein Methylation Substrates

CARM1's role is not limited to modifying histones; it also methylates a variety of non-histone proteins, thereby influencing numerous cellular processes. tandfonline.comnih.gov The use of inhibitors like SGC2085 HCl is crucial for identifying and characterizing these non-histone substrates and their downstream effects.

Some of the key non-histone substrates of CARM1 include:

BAF155: A component of the SWI/SNF chromatin remodeling complex. Methylation of BAF155 by CARM1 is implicated in promoting breast cancer metastasis. mdpi.com

HuR (Human antigen R): An RNA-binding protein, the methylation of which by CARM1 is important for mRNA stability and regulation. researchgate.net

BRD4: A transcriptional coactivator associated with super-enhancer-mediated transcription. CARM1 forms a complex with BRD4 and PRMT2, and blocking BRD4 methylation attenuates cell proliferation. tmc.edu

p160 coactivator family (SRC-1, SRC-2/GRIP1, and SRC-3/NCOA3/AIB1) and histone acetyltransferases (p300/CBP): CARM1 enhances the methylation of these proteins, promoting gene activation. researchgate.net

Table 1: Investigated Non-histone Substrates of CARM1/PRMT4

Substrate Function Implication of Methylation
BAF155 Component of SWI/SNF chromatin remodeling complex Promotes breast cancer metastasis mdpi.com
HuR RNA-binding protein Regulates mRNA stability researchgate.net
BRD4 Transcriptional coactivator Attenuates cell proliferation tmc.edu
p160 coactivators Transcriptional coactivators Promotes gene activation researchgate.net
p300/CBP Histone acetyltransferases Promotes gene activation researchgate.net

Role in Other Disease Areas (e.g., parasitic diseases, beyond oncology)

While the primary focus of CARM1 inhibitor research has been on oncology, emerging evidence suggests a role for CARM1 and other PRMTs in a broader spectrum of diseases, including parasitic infections. Epigenetic regulation is crucial for the survival and life cycle progression of parasites like Plasmodium falciparum (the causative agent of malaria) and Babesia divergens. biorxiv.orgbiorxiv.org

Screening of epigenetic inhibitors has revealed that compounds targeting histone methylation are active against these parasites. biorxiv.org Specifically, a screen of PRMT inhibitors against P. falciparum included SGC2085. nih.govresearchgate.net While SGC2085 itself showed weak inhibitory activity against the parasite with an IC50 of 15.69 ± 1.75 µM, its inclusion in these screens highlights the growing interest in targeting PRMTs for anti-parasitic drug development. nih.gov The malaria parasite encodes for three conserved PRMTs: PRMT1, PRMT4 (CARM1), and PRMT5. nih.gov The differential activity of various epigenetic inhibitors against P. falciparum and B. divergens suggests that targeting these pathways could lead to the development of novel anti-parasitic drugs. biorxiv.org

**Table 2: Activity of SGC2085 against *Plasmodium falciparum***

Compound Target IC50 against P. falciparum Reference
SGC2085 CARM1/PRMT4 15.69 ± 1.75 µM nih.gov

Q & A

Q. What is the molecular mechanism of SGC2085 HCl as a CARM1 inhibitor, and how does its selectivity compare to other PRMT family members?

SGC2085 HCl selectively inhibits CARM1 (Coactivator-Associated Arginine Methyltransferase 1) with an IC50 of 50 nM, showing >100-fold selectivity over other PRMTs (e.g., PRMT6 IC50 = 5.2 μM) . To confirm its mechanism, researchers should employ biochemical assays (e.g., radiometric methylation assays using ³H-SAM) and cellular models (e.g., monitoring methylation status of CARM1 substrates like MED12 or PABP1). Cross-reactivity profiling against PRMT1, PRMT4, and PRMT5 is critical to validate selectivity claims .

Q. What experimental models are appropriate for evaluating SGC2085 HCl’s biological activity in cancer research?

Preclinical studies should use cell lines with CARM1-dependent pathways, such as Wnt/β-catenin-driven colorectal cancer models or estrogen receptor-positive breast cancer models. In vivo efficacy can be tested in xenografts with endpoints like tumor volume reduction and biomarker analysis (e.g., reduced H3R26me2 levels). Include positive controls (e.g., CRISPR-CARM1 knockout) and negative controls (vehicle-treated cohorts) .

Q. How should researchers validate the identity and purity of synthesized SGC2085 HCl batches?

Follow IUPAC guidelines for compound characterization:

  • Purity : HPLC with UV detection (≥95% purity).
  • Structural confirmation : ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS).
  • Stability : Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in CARM1 inhibition data across different cellular contexts?

Discrepancies may arise due to off-target effects, differential substrate expression, or compensatory PRMT activity. To address this:

  • Perform genetic validation (CARM1 knockdown/knockout) to confirm on-target effects.
  • Use multi-omics profiling (transcriptomics, proteomics) to identify context-dependent signaling crosstalk.
  • Apply kinetic assays to distinguish direct inhibition from downstream pathway modulation .

Q. What methodological considerations are critical when designing dose-response studies for SGC2085 HCl in vivo?

  • Dose range : Start with the IC50 (50 nM) converted to mg/kg based on pharmacokinetic parameters (e.g., bioavailability, half-life).
  • Endpoint selection : Include pharmacodynamic markers (e.g., tumor H3R26me2 levels) alongside toxicity metrics (e.g., body weight, liver enzymes).
  • Statistical power : Use ANOVA with post-hoc tests (e.g., Tukey’s) and ensure n ≥ 8/group to account for biological variability .

Q. How can researchers optimize SGC2085 HCl’s inhibitory activity in heterogeneous tumor microenvironments?

  • Combinatorial screens : Pair SGC2085 HCl with inhibitors of resistance pathways (e.g., MEK inhibitors in KRAS-mutant cancers).
  • 3D co-culture models : Incorporate stromal cells (fibroblasts, immune cells) to mimic tumor microenvironment interactions.
  • Single-cell RNA-seq : Identify subpopulations with CARM1-driven transcriptional programs .

Methodological Challenges and Solutions

Q. What strategies mitigate off-target effects in CARM1 inhibition assays?

  • Counter-screening : Test SGC2085 HCl against a panel of 50+ kinases/epigenetic enzymes.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
  • Proteolysis-targeting chimeras (PROTACs) : Compare SGC2085 HCl’s effects with CARM1 degraders to distinguish catalytic inhibition from protein depletion .

Q. How should conflicting data on SGC2085 HCl’s role in leukemia vs. solid tumors be interpreted?

  • Meta-analysis : Aggregate published datasets using PRISMA guidelines to identify context-specific variables (e.g., CARM1 expression levels, mutation status).
  • Mechanistic studies : Investigate differential substrate usage (e.g., BAF155 in leukemia vs. MED12 in breast cancer) .

Data Presentation and Reproducibility

Q. What minimal dataset is required to support SGC2085 HCl’s selectivity claims in a publication?

Include:

  • Table 1 : IC50 values for CARM1 vs. PRMT1/4/5/6.
  • Figure : Dose-response curves for primary and counter-screens.
  • Supplemental Data : Raw gel images for methylation assays and CRISPR validation .

Q. How can researchers ensure reproducibility in SGC2085 HCl studies?

  • Detailed protocols : Provide step-by-step methods for key assays (e.g., buffer composition, incubation times).
  • Data deposition : Share compound characterization data (NMR, HRMS) in public repositories (e.g., ChemSpider).
  • Reagent validation : Use commercial CARM1 activity kits with lot-specific QC certificates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SGC2085 hydrochloride
Reactant of Route 2
Reactant of Route 2
SGC2085 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.